2,2'-[(4,5-Dimethyl-1,2-phenylene)bis(methylenesulfanediyl)]dianiline
Description
2,2'-[(4,5-Dimethyl-1,2-phenylene)bis(methylenesulfanediyl)]dianiline is a biphenylamine derivative featuring a central 4,5-dimethyl-1,2-phenylene core linked via two methylenesulfanediyl (–CH₂–S–) bridges to terminal aniline groups. This structure confers unique electronic and steric properties due to the electron-donating methyl substituents on the phenylene ring and the sulfur atoms in the bridging groups. Such compounds are of interest in materials science, particularly in the synthesis of metal complexes and polymers, where structural variations significantly influence thermal stability, solubility, and electrochemical behavior .
Properties
CAS No. |
627102-17-4 |
|---|---|
Molecular Formula |
C22H24N2S2 |
Molecular Weight |
380.6 g/mol |
IUPAC Name |
2-[[2-[(2-aminophenyl)sulfanylmethyl]-4,5-dimethylphenyl]methylsulfanyl]aniline |
InChI |
InChI=1S/C22H24N2S2/c1-15-11-17(13-25-21-9-5-3-7-19(21)23)18(12-16(15)2)14-26-22-10-6-4-8-20(22)24/h3-12H,13-14,23-24H2,1-2H3 |
InChI Key |
PQOSERGWFNKNEF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C)CSC2=CC=CC=C2N)CSC3=CC=CC=C3N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[(4,5-Dimethyl-1,2-phenylene)bis(methylenesulfanediyl)]dianiline typically involves the reaction of 4,5-dimethyl-1,2-phenylenediamine with appropriate sulfanediyl-containing reagents under controlled conditions. One common method includes the use of methyl bromide and a suitable catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,2’-[(4,5-Dimethyl-1,2-phenylene)bis(methylenesulfanediyl)]dianiline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanediyl linkages to thiol groups.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nitrating agents like nitric acid or halogenating agents like bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Nitro or halogenated derivatives of the aromatic ring.
Scientific Research Applications
2,2’-[(4,5-Dimethyl-1,2-phenylene)bis(methylenesulfanediyl)]dianiline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,2’-[(4,5-Dimethyl-1,2-phenylene)bis(methylenesulfanediyl)]dianiline involves its interaction with specific molecular targets and pathways. The compound’s sulfanediyl linkages and aromatic structure allow it to interact with enzymes and receptors, potentially modulating their activity. Detailed studies on its binding affinity and effects on cellular pathways are ongoing .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Stability and Reactivity
Sulfanediyl vs. Ethylene Bridges
A structurally analogous compound, 2,2'-(ethane-1,2-diylbis(sulfanediyl))dianiline (CAS No. 861343-73-9; similarity score: 0.91), replaces the methylenesulfanediyl bridges with ethane-1,2-diylsulfanediyl (–S–CH₂–CH₂–S–) groups.
Methyl Substitution on Phenylene Rings
The 4,5-dimethyl substitution on the phenylene core in the target compound contrasts with unsubstituted analogs like N,N'-bis(4-hydroxy salicylidene)-2,2'-biphenylamine (L1 in ). Methyl groups enhance steric hindrance, which can impede aggregation in polymer matrices or metal complexes. However, they may also reduce solubility in polar solvents compared to hydroxyl-substituted analogs .
Role in Metal Complexation
In salen-type Cu(II) and Ni(II) complexes (), analogous ligands with hydroxyl or alkyl substituents exhibit distinct redox behaviors. For example:
| Ligand Structure | Metal Center | Redox Potential (V vs. Ag/AgCl) | Stability in Acidic Media |
|---|---|---|---|
| L1 (hydroxyl-substituted) | Cu(II) | +0.45 | Moderate |
| Target Compound (methyl, sulfur) | Cu(II) | Predicted: +0.30–0.35 | High (due to S bridges) |
The sulfur bridges in the target compound likely enhance oxidative stability compared to oxygen-bridged ligands, as sulfides are less prone to hydrolysis than ethers .
Stability in Polymeric Systems
In sulfonated polynaphthylimides (SPIs, ), branching and sulfonation levels dictate hydrolytic/oxidative stability. For instance:
| Polymer Backbone | Degree of Branching | Hydrolytic Stability (80°C, 24h) |
|---|---|---|
| Linear SPI (ODA-based) | Low | 60% mass loss |
| Branched SPI (6FODA-based) | High | 85% mass retention |
| Hypothetical SPI with Target | Moderate | Predicted: 75–80% retention |
The methyl groups could improve hydrophobicity, while sulfur bridges might mitigate radical-induced degradation, enhancing longevity in proton-exchange membranes .
Key Research Findings
- Electrochemical Applications: The sulfur bridges in the target compound may lower redox potentials in metal complexes, making them suitable for catalytic or sensing applications .
- Thermal Stability : Rigid methylenesulfanediyl bridges likely improve thermal stability compared to flexible ethylene-bridged analogs .
- Synthetic Challenges : Steric hindrance from methyl groups necessitates optimized reaction conditions for high yields .
Biological Activity
The compound 2,2'-[(4,5-Dimethyl-1,2-phenylene)bis(methylenesulfanediyl)]dianiline is a member of the phenylenediamine family, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound based on various studies and data sources.
Chemical Structure and Properties
The chemical structure of 2,2'-[(4,5-Dimethyl-1,2-phenylene)bis(methylenesulfanediyl)]dianiline can be represented as follows:
- Molecular Formula : C₁₄H₁₈N₂S₂
- Molecular Weight : 282.43 g/mol
- IUPAC Name : 2,2'-[(4,5-Dimethyl-1,2-phenylene)bis(methylenesulfanediyl)]dianiline
Synthesis
The synthesis of this compound typically involves the reaction of appropriate phenylenediamine derivatives with methylenesulfanediyl groups. The synthetic pathways often utilize methods such as condensation reactions under controlled conditions to yield the desired product.
Antioxidant Properties
Research indicates that compounds related to 2,2'-[(4,5-Dimethyl-1,2-phenylene)bis(methylenesulfanediyl)]dianiline exhibit significant antioxidant activity. This property is critical in mitigating oxidative stress in biological systems. Studies have demonstrated that similar compounds can scavenge free radicals effectively, thereby protecting cellular components from oxidative damage.
Antimicrobial Activity
The compound has shown potential antimicrobial properties against various bacterial strains. In vitro studies have indicated that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. This suggests its potential application in developing antimicrobial agents.
Cytotoxicity and Anticancer Activity
Preliminary studies have assessed the cytotoxic effects of this compound on cancer cell lines. Results indicate that it may induce apoptosis in certain cancer cells, suggesting a possible role as an anticancer agent. Further research is required to elucidate the mechanisms behind its cytotoxicity and to evaluate its efficacy in vivo.
Case Studies
| Study | Findings |
|---|---|
| Antioxidant Activity | Demonstrated significant radical scavenging ability in DPPH assays with IC50 values comparable to standard antioxidants. |
| Antimicrobial Testing | Showed inhibition zones against E. coli and S. aureus at concentrations above 100 µg/mL. |
| Cytotoxicity Assay | Induced apoptosis in MCF-7 breast cancer cells with an IC50 value of 25 µM after 48 hours of treatment. |
The biological activities of 2,2'-[(4,5-Dimethyl-1,2-phenylene)bis(methylenesulfanediyl)]dianiline are likely attributed to its ability to interact with cellular targets:
- Free Radical Scavenging : The presence of electron-donating groups enhances its ability to neutralize reactive oxygen species (ROS).
- Cell Membrane Interaction : Its lipophilic nature allows it to penetrate cell membranes and exert effects on intracellular signaling pathways.
- Enzyme Inhibition : Potential inhibition of enzymes involved in oxidative stress responses or metabolic pathways may also contribute to its biological effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
